molecular formula C23H21N4NaO5 B10837284 Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate

Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate

Cat. No. B10837284
M. Wt: 456.4 g/mol
InChI Key: GHPJVVCCBMRQAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

NC-190 is synthesized through the condensation of naphthoquinone and phenylenediamine. During this process, several isomers of benzo[a]phenazine are produced. Using ethyl chlorocarbonate, the desired product is selectively produced, and aminolysis of esters is also selective to the 6-position, resulting in the formation of NC-190 .

Chemical Reactions Analysis

NC-190 undergoes several types of chemical reactions, including:

    Oxidation: NC-190 can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions of NC-190 can yield different reduced forms of the compound.

    Substitution: NC-190 can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NC-190 has a wide range of scientific research applications, including:

Mechanism of Action

NC-190 exerts its effects by inhibiting the DNA strand-passing activity of DNA topoisomerase II. It stabilizes the topoisomerase II-DNA cleavable complex, leading to DNA cleavage and fragmentation. This results in growth inhibition, protein-linked DNA breaks, and apoptosis in cancer cells. The compound also exhibits intercalating activity, although it is weaker than that of ethidium bromide and adriamycin .

Comparison with Similar Compounds

NC-190 is unique compared to other similar compounds due to its specific mechanism of action and potent antitumor activity. Similar compounds include:

NC-190 stands out due to its selective inhibition of topoisomerase II and its potential for targeted cancer therapy.

properties

Molecular Formula

C23H21N4NaO5

Molecular Weight

456.4 g/mol

IUPAC Name

sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate

InChI

InChI=1S/C23H22N4O5.Na/c1-27(2)9-8-24-22(29)18-20-19(12-6-4-5-7-13(12)21(18)28)25-16-11-17(32-3)14(23(30)31)10-15(16)26-20;/h4-7,10-11,28H,8-9H2,1-3H3,(H,24,29)(H,30,31);/q;+1/p-1

InChI Key

GHPJVVCCBMRQAR-UHFFFAOYSA-M

Canonical SMILES

CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)O)N=C13)[O-].[Na+]

Origin of Product

United States

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